molecular formula C16H16O2 B1227049 Dimethylstilbestrol CAS No. 552-80-7

Dimethylstilbestrol

Cat. No.: B1227049
CAS No.: 552-80-7
M. Wt: 240.30 g/mol
InChI Key: XPINIPXARSNZDM-VAWYXSNFSA-N
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Description

Dimethylstilbestrol is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. It is structurally related to diethylstilbestrol but has never been marketed. This compound is considered a “weak” or “short-acting” estrogen, similar to estriol and meso-butoestrol .

Preparation Methods

Dimethylstilbestrol can be synthesized through various chemical routes. One common method involves the reaction of 4,4’-dihydroxybenzophenone with methylmagnesium bromide, followed by dehydration to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

Dimethylstilbestrol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Dimethylstilbestrol exerts its effects by binding to estrogen receptors in target cells. This binding activates the transcription of genes involved in various physiological processes, including the regulation of reproductive functions and cellular growth. The molecular targets include the estrogen receptor, which, upon activation, influences the expression of genes related to hormone binding globulins and other serum proteins .

Properties

CAS No.

552-80-7

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol

InChI

InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+

InChI Key

XPINIPXARSNZDM-VAWYXSNFSA-N

SMILES

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Isomeric SMILES

C/C(=C(/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O

Canonical SMILES

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Key on ui other cas no.

13366-36-4
552-80-7

Synonyms

alpha,alpha'-dimethyl-4,4'-stilbenediol
dimethylstilbestrol
dimethylstilbestrol, (E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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